molecular formula C16H19NO3S2 B4670648 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4670648
M. Wt: 337.5 g/mol
InChI Key: WRIDJPGVZDNUCY-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMBT, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. DMBT has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it has been proposed that 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological activities by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, which leads to an increase in the levels of acetylcholine in the brain. 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of tyrosinase by chelating its copper ion, which leads to a decrease in the production of melanin.
Biochemical and Physiological Effects
3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to scavenge free radicals and inhibit lipid peroxidation, which suggests that it has antioxidant activity. 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which suggests that it has anti-inflammatory activity. In addition, 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit the proliferation of cancer cells, which suggests that it has anticancer activity. 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield of synthesis, its ability to form nanoparticles, and its potential use as a drug delivery system. However, 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration of 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one used in lab experiments.

Future Directions

There are several future directions for the study of 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, including the investigation of its potential use as a fluorescent probe, the development of 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one-based drug delivery systems, and the exploration of its potential applications in material science. In addition, further studies are needed to fully understand the mechanism of action of 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its potential toxicity. Overall, the study of 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has the potential to contribute to the development of new drugs and materials with various applications.

Scientific Research Applications

3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential use as a drug delivery system due to its ability to form nanoparticles. In biochemistry, 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. In material science, 3-butyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential use as a fluorescent probe and as a corrosion inhibitor.

properties

IUPAC Name

(5Z)-3-butyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-4-5-8-17-15(18)14(22-16(17)21)9-11-6-7-12(19-2)10-13(11)20-3/h6-7,9-10H,4-5,8H2,1-3H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIDJPGVZDNUCY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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